

Azaquinazoline AWZ1066S: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: AWZ1066S

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This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of **AWZ1066S**, a first-in-class azaquinazoline developed as a highly specific anti-Wolbachia agent for the treatment of filariasis.

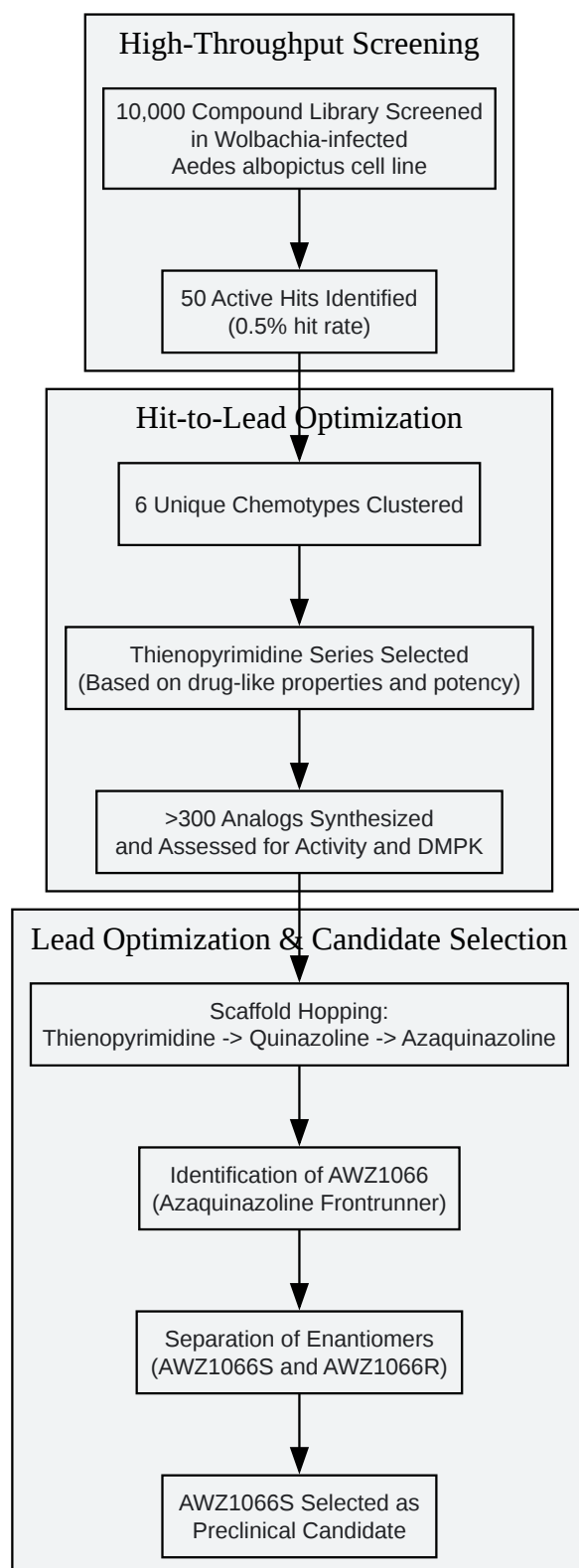
Introduction: Targeting Wolbachia for Filarial Diseases

Onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis) are debilitating neglected tropical diseases caused by parasitic filarial nematodes.[1][2] These diseases affect over 157 million people globally, causing severe disability.[2][3][4] A clinically validated strategy for treating these infections is to target the symbiotic bacterium Wolbachia, which is essential for the parasite's growth, reproduction, and survival.[5] Depleting Wolbachia with antibiotics leads to a safe and effective macrofilaricidal outcome, sterilizing the adult female worms.[1][2][4][6] However, existing antibiotic regimens are lengthy, often requiring four to six weeks of treatment.[7][8] This has driven the search for novel, fast-acting anti-Wolbachia drugs.

AWZ1066S is a potent and specific preclinical candidate that emerged from a comprehensive drug discovery program aimed at developing a short-course treatment for filariasis.[2][3][4][6][9] This molecule has the potential to significantly shorten treatment times to seven days or less, a considerable improvement over existing therapies.[2][4][9]

The Discovery of **AWZ1066S**: A Journey of Optimization

The discovery of **AWZ1066S** was a multi-parameter optimization effort that began with a phenotypic screen of a 10,000-compound library.^{[7][8][10]} The workflow for this discovery process is outlined below.



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Figure 1: AWZ1066S Discovery Workflow.

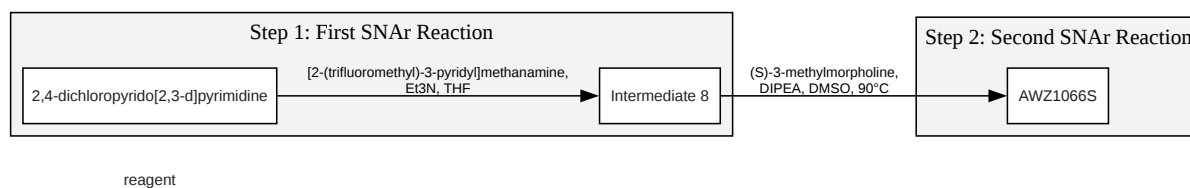
The initial screening identified a thienopyrimidine series as a promising starting point.[1] Through a highly integrated academic-industrial partnership, over 300 analogs were synthesized and evaluated for both anti-Wolbachia activity and drug metabolism/pharmacokinetic (DMPK) properties.[1][6] This medicinal chemistry effort involved a "scaffold hopping" strategy to overcome metabolic weaknesses of the initial hit, progressing from a thienopyrimidine to a quinazoline (AWB158), and finally to the azaquinazoline AWZ1066.[1][6][10]

A key modification in this process was the substitution of an electron-donating methoxy group with an electron-withdrawing trifluoromethyl (CF₃) group, which enhanced target binding interactions.[10] The racemic mixture of AWZ1066 was then separated into its enantiomers, with the (S)-isomer, **AWZ1066S**, being the more potent of the two.[3][11] This optimization process resulted in a 130-fold increase in potency from the initial hit, with the EC₅₀ improving from 328 nM to 2.5 nM.[10]

Synthesis of Azaquinazoline AWZ1066S

The synthesis of **AWZ1066S** is achieved through a two-step sequential nucleophilic aromatic substitution (S_NAr) reaction starting from the commercially available 2,4-dichloropyrido[2,3-d]pyrimidine. An improved, scalable process has been developed for the manufacture of this clinical candidate.

The general synthetic scheme is depicted below:



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Figure 2: Synthetic Pathway of **AWZ1066S**.

A more detailed, optimized synthesis for large-scale production has also been established, focusing on cost-effectiveness and robustness.[12] This process involves the in-house development of key starting materials and has been transferred to contract manufacturing organizations for multi-kilogram scale production under cGMP conditions.[12]

Biological Activity and Efficacy

AWZ1066S demonstrates potent and specific activity against Wolbachia in both cell-based and parasite assays.

In Vitro Potency

The anti-Wolbachia potency of AWZ1066 and its enantiomers was evaluated in two primary in vitro assays. The results are summarized in the table below.

Compound	Cell-Based Assay EC50 (nM) [C6/36 (wAlbB) cells]	B. malayi Microfilaria Assay EC50 (nM)
AWZ1066 (racemic)	2.6 ± 0.5	150
AWZ1066S	2.5 ± 0.4	121
AWZ1066R	14.4 ± 3.7	408
Doxycycline (control)	20	300

(Data sourced from Hong et al., 2019)[1][11]

AWZ1066S is highly specific for Wolbachia, with no significant activity against a panel of other clinically relevant bacterial strains.[3] This high specificity is a significant advantage, as it is expected to minimize the impact on the gut microbiome.[3]

In Vivo Efficacy

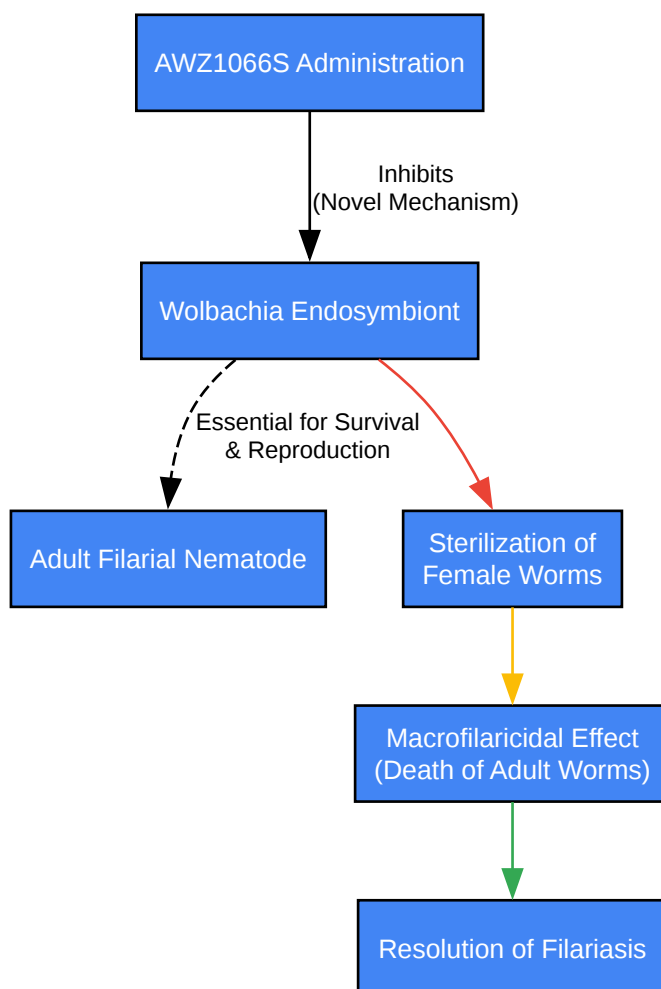
Preclinical efficacy of **AWZ1066S** was demonstrated in rodent models of filarial infection. In a *Brugia malayi* SCID mouse model, a 7-day oral treatment with **AWZ1066S** (100 mg/kg) resulted in a 98% reduction in Wolbachia load.[6] Similarly, in a *Litomosoides sigmodontis* gerbil model, a 7-day treatment with **AWZ1066S** (50 or 100 mg/kg, twice daily) led to a greater

than 99% reduction in Wolbachia levels.[6] Furthermore, combination studies with benzimidazole anthelmintics like albendazole have shown synergistic effects, achieving over 90% Wolbachia depletion in just 5 days with a lower dose of **AWZ1066S**.[7][8]

Mechanism of Action and Target Identification

The precise molecular target of **AWZ1066S** is still under investigation.[5] However, its rapid killing rate compared to other antibiotics that inhibit protein synthesis suggests a novel mechanism of action.[3][6] To identify the target, a proteomic approach using photoreactive chemical probes has been employed.[3][6] This has led to the identification of several potential Wolbachia and host proteins that are currently being evaluated.[3]

The proposed mechanism of action, based on targeting Wolbachia to achieve a macrofilaricidal effect, is illustrated in the following diagram.



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Figure 3: Conceptual Signaling Pathway of **AWZ1066S** Action.

Drug Metabolism and Pharmacokinetics (DMPK)

A summary of the in vitro DMPK properties of **AWZ1066S** is presented in the table below. The compound exhibits favorable characteristics for oral drug delivery.[\[11\]](#)

DMPK Parameter	Value
Aqueous Solubility (pH 7.4 PBS)	238 μ M
LogD (pH 7.4)	Moderate
Human Plasma Protein Binding	91%
Human Hepatocyte Clearance	Low
Human Microsome Clearance	Low
Permeability (LLC-PK1)	High
(Data sourced from Hong et al., 2019) [11]	

AWZ1066S shows low metabolic turnover in liver microsomes and hepatocytes across multiple species, including humans.[\[11\]](#)

Experimental Protocols

Cell-Based Anti-Wolbachia Screening Assay

This assay utilizes a Wolbachia-infected *Aedes albopictus* cell line (C6/36, infected with wAlbB strain) to quantify the reduction of the bacteria in the presence of a compound.

Methodology:

- **Cell Plating:** C6/36 (wAlbB) cells are seeded into 384-well plates.
- **Compound Addition:** Compounds are added to the cells at various concentrations and incubated for a defined period.

- **Staining:** After incubation, the cells are fixed and stained with SYTO 11, a green fluorescent nucleic acid stain that labels both the host cell nuclei and the intracellular Wolbachia.[3][11]
- **Imaging and Analysis:** Plates are imaged using an automated high-content imaging system (e.g., PerkinElmer Operetta).[3][11] The software quantifies the percentage of infected cells by identifying the bright, punctate staining of Wolbachia in contrast to the larger, brighter host cell nuclei.[3][11]
- **Data Analysis:** The percentage of infected cells is used to calculate the half-maximal effective concentration (EC50) for each compound.[3]

Brugia malayi Microfilaria (mf) Assay

This is an orthogonal assay to confirm the anti-Wolbachia activity in the parasite itself.

Methodology:

- **Microfilaria Isolation:** *B. malayi* microfilariae are isolated from an infected host.
- **Compound Incubation:** The microfilariae are incubated with various concentrations of the test compounds.
- **Wolbachia Quantification:** After the incubation period, the Wolbachia load within the microfilariae is quantified. This is typically done by qPCR targeting a Wolbachia-specific gene (e.g., *ftsZ*).
- **Data Analysis:** The reduction in Wolbachia gene copies relative to controls is used to determine the EC50 value.
- **Motility Assessment:** The viability and motility of the microfilariae are also assessed to ensure the compound is not directly toxic to the nematode at the tested concentrations.[1]

Conclusion

Azaquinazoline **AWZ1066S** is a promising, first-in-class preclinical drug candidate developed through a rigorous discovery and optimization process. It exhibits potent and specific anti-Wolbachia activity, a favorable DMPK profile for oral administration, and has demonstrated significant efficacy in preclinical models of filariasis. Its novel and rapid mechanism of action

offers the potential for a short-course treatment regimen, which could have a major impact on global efforts to eliminate onchocerciasis and lymphatic filariasis. **AWZ1066S** has now entered formal preclinical evaluation.^[1]

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